Cas no 97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester)

D-(-)-Mandelic Acid Benzyl Ester structure
97415-09-3 structure
Nome do Produto:D-(-)-Mandelic Acid Benzyl Ester
N.o CAS:97415-09-3
MF:C15H14O3
MW:242.269864559174
MDL:MFCD00674031
CID:94617
PubChem ID:24869188

D-(-)-Mandelic Acid Benzyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-Benzyl 2-hydroxy-2-phenylacetate
    • Benzyl D-(-)-Mandelate
    • (R)-benzyl Mandelate
    • Benzyl (R)-(?)-mandelate
    • C15H14O3
    • D-(-)-Mandelic Acid Benzyl Ester
    • Benzyl D-mandelate
    • Benzyl (R)-(-)-mandelate
    • benzyl (2R)-2-hydroxy-2-phenylacetate
    • D-Mandelic Acid Benzyl Ester
    • (-)-Mandelic acid benzyl ester
    • JFKWZVQEMSKSBU-CQSZACIVSA-N
    • HMS3650E03
    • (R)-Hydroxyphenylacetic acid benzyl ester
    • AB0031301
    • M1354
    • X4324
    • ST24026442
    • HYDROXY-PHENYL-ACETIC ACID BENZYL ESTER
    • Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, (R)- (ZCI)
    • (R)-Benzyl2-hydroxy-2-phenylacetate
    • D
    • Benzyl (2R)-hydroxy(phenyl)acetate
    • Benzyl (R)-(-)-mandelate, 99%
    • DTXSID50357490
    • Benzeneacetic acid,a-hydroxy-,phenylmethyl ester,(ar)-
    • SR-01000946772-1
    • SR-01000946772
    • MFCD00674031
    • SCHEMBL2231648
    • F16500
    • 97415-09-3
    • AKOS005256826
    • MDL: MFCD00674031
    • Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
    • Chave InChI: JFKWZVQEMSKSBU-CQSZACIVSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(O)C(=O)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 242.094
  • Massa monoisotópica: 242.094
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 253
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 46.5
  • Contagem de Tautomeros: nothing
  • XLogP3: 2.7

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.204
  • Ponto de Fusão: 104-107 °C (lit.)
  • Ponto de ebulição: 387 ºC
  • Ponto de Flash: 163 ºC
  • Índice de Refracção: -34 ° (C=1, CH3CN)
  • PSA: 46.53000
  • LogP: 2.46340
  • Actividade Óptica: [α]25/D −55°, c = 1 in chloroform
  • Solubilidade: Not determined
  • Rotação Específica: -55 ° (c=1, CHCl3)

D-(-)-Mandelic Acid Benzyl Ester Informações de segurança

D-(-)-Mandelic Acid Benzyl Ester Dados aduaneiros

  • CÓDIGO SH:29181990

D-(-)-Mandelic Acid Benzyl Ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M162538-10g
D-(-)-Mandelic Acid Benzyl Ester
97415-09-3
10g
$75.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R45900-5g
(R)-Benzyl mandelate
97415-09-3
5g
¥46.0 2021-09-04
TRC
M162538-100g
D-(-)-Mandelic Acid Benzyl Ester
97415-09-3
100g
$305.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151939-100g
D-(-)-Mandelic Acid Benzyl Ester
97415-09-3 >98.0%(HPLC)
100g
¥581.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151939-25G
D-(-)-Mandelic Acid Benzyl Ester
97415-09-3 >98.0%(HPLC)
25g
¥188.90 2023-09-04
eNovation Chemicals LLC
D404015-1kg
(R)-Benzyl mandelate
97415-09-3 97%
1kg
$900 2024-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-205486-1g
(R)-benzyl Mandelate,
97415-09-3
1g
¥150.00 2023-09-05
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80597-5mg
(-)-Mandelic acid benzyl ester
97415-09-3 98.0%
5mg
¥160 2021-05-07
1PlusChem
1P003OKS-5g
(R)-Benzyl 2-hydroxy-2-phenylacetate
97415-09-3 98%
5g
$4.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110678-100g
(R)-Benzyl mandelate
97415-09-3 98%
100g
¥106.00 2024-04-23

D-(-)-Mandelic Acid Benzyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Sodium carbonate ,  Iron(III) acetylacetonate Solvents: Heptane ;  rt → 105 °C; 7 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Transesterification catalyzed by iron(III) β-diketonate species
Weng, Shiue-Shien; Ke, Chih-Shueh; Chen, Fong-Kuang; Lyu, You-Fu; Lin, Guan-Ying, Tetrahedron, 2011, 67(9), 1640-1648

Método de produção 2

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referência
Preparation of optically active condensation products of optically active aromatic hydroxycarboxylic acids
, Japan, , ,

Método de produção 3

Condições de reacção
Referência
Preparation of amino acid derivatives as thrombin inhibitors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ;  14.5 h, rt
Referência
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates
Chen, Chien-Tien; Bettigeri, Sampada; Weng, Shiue-Shien; Pawar, Vijay D.; Lin, Ya-Hui; et al, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Método de produção 5

Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  14.5 h, rt
1.2 Reagents: Water
Referência
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Método de produção 6

Condições de reacção
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Referência
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Método de produção 7

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referência
Preparation of amino acid derivatives for use as thrombin inhibitors
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ;  25 - 35 °C; 35 °C → 82 °C; 26 h, 80 - 82 °C
Referência
An improved process for preparing optically active phosphate esters as intermediate for HMG-CoA reductase inhibitors
, India, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
1.2 Solvents: Dichloromethane
Referência
Expanding the utility of proteases in synthesis: broadening the substrate acceptance in non-coded amide bond formation using chemically modified mutants of subtilisin
Khumtaveeporn, K.; Ullmann, A.; Matsumoto, K.; Davis, B. G.; Jones, J. B., Tetrahedron: Asymmetry, 2001, 12(2), 249-261

Método de produção 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ;  34 h, rt
Referência
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Método de produção 11

Condições de reacção
Referência
Optically active polyamides having an (-)-anti head-to-head coumarin dimer component. 3. Chiral recognition ability
Chen, Yun; Saigo, Kazuhiko; Yonezawa, Noriyuki; Tachibana, Kouzou; Hasegawa, Masaki, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3341-5

Método de produção 12

Condições de reacção
1.1 Catalysts: Scandium triflate ,  1799512-71-2 Solvents: Tetrahydrofuran ;  30 min, 35 °C; 35 °C → 0 °C
1.2 48 h, 0 °C
Referência
Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation
Zhang, Yuheng; Liu, Xiaohua; Zhou, Lin; Wu, Wangbin; Huang, Tianyu; et al, Chemistry - A European Journal, 2014, 20(48), 15884-15890

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ;  18 h, 1 atm, rt
Referência
Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability
Shiels, Rebecca A.; Venkatasubbaiah, Krishnan; Jones, Christopher W., Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Método de produção 14

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene
Referência
Preparation of arylacetic acid monoesters as intermediates for prostaglandins and other natural products
, European Patent Organization, , ,

D-(-)-Mandelic Acid Benzyl Ester Raw materials

D-(-)-Mandelic Acid Benzyl Ester Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97415-09-3)D-(-)-MANDELIC ACID BENZYL ESTER
sfd4396
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito